molecular formula C22H24Cl2O6 B083518 Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester CAS No. 14496-63-0

Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester

Cat. No. B083518
CAS RN: 14496-63-0
M. Wt: 455.3 g/mol
InChI Key: SOTYXLLMVQKIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester, commonly known as Clofibric acid, is a chemical compound that has been widely used in scientific research for many years. This compound belongs to the family of fibric acid derivatives, which are known for their lipid-lowering effects.

Scientific Research Applications

Clofibric acid has been widely used in scientific research for its lipid-lowering effects. It has been shown to reduce triglyceride levels in the blood and increase the levels of high-density lipoprotein (HDL) cholesterol. Clofibric acid has also been used in the study of peroxisome proliferation and peroxisome proliferator-activated receptors (PPARs).

Mechanism Of Action

Clofibric acid activates PPARα, which is a nuclear receptor that regulates lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This results in the reduction of triglyceride levels in the blood and the increase in HDL cholesterol levels.

Biochemical And Physiological Effects

Clofibric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce triglyceride levels in the blood, increase HDL cholesterol levels, and improve insulin sensitivity. Clofibric acid has also been shown to reduce liver fat accumulation and improve liver function in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using Clofibric acid in lab experiments is its lipid-lowering effects, which make it a useful tool for studying lipid metabolism. However, one limitation of using Clofibric acid is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for the use of Clofibric acid in scientific research. One area of interest is the study of the role of PPARs in metabolic diseases such as obesity and diabetes. Another area of interest is the development of new compounds that can activate PPARs without the potential toxicity of Clofibric acid. Additionally, the use of Clofibric acid in combination with other compounds may lead to synergistic effects that could be useful in the treatment of metabolic diseases.
In conclusion, Clofibric acid is a chemical compound that has been widely used in scientific research for many years. It has been shown to have lipid-lowering effects and activate PPARα, which regulates lipid metabolism. Clofibric acid has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of Clofibric acid involves the reaction of 2-methylpropionic acid with chlorophenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then esterified with ethylene glycol to produce Clofibric acid.

properties

CAS RN

14496-63-0

Product Name

Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 1,2-ethandiyl ester

Molecular Formula

C22H24Cl2O6

Molecular Weight

455.3 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C22H24Cl2O6/c1-21(2,29-17-9-5-15(23)6-10-17)19(25)27-13-14-28-20(26)22(3,4)30-18-11-7-16(24)8-12-18/h5-12H,13-14H2,1-4H3

InChI Key

SOTYXLLMVQKIQB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl

Other CAS RN

14496-63-0

synonyms

Ethylenebis[2-(4-chlorophenoxy)-2-methylpropionate]

Origin of Product

United States

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